molecular formula C25H22N2O2 B13373246 2-(2-hydroxyethyl)-3-[2-(4-methylphenyl)-1H-indol-3-yl]-1-isoindolinone

2-(2-hydroxyethyl)-3-[2-(4-methylphenyl)-1H-indol-3-yl]-1-isoindolinone

Cat. No.: B13373246
M. Wt: 382.5 g/mol
InChI Key: CQDBXRTYBMEXEZ-UHFFFAOYSA-N
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Description

2-(2-hydroxyethyl)-3-[2-(4-methylphenyl)-1H-indol-3-yl]-1-isoindolinone is a synthetic compound featuring a hybrid molecular architecture that incorporates both an isoindolinone and an indole moiety. These core structures are recognized in medicinal chemistry for their diverse biological activities. The isoindolinone scaffold is a privileged structure found in numerous biologically active molecules and natural products, known for its potential in drug discovery . Specifically, indole-based compounds have demonstrated significant promise in antibacterial research, showing potent activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . The integration of these frameworks suggests potential for synergistic effects, making this compound a valuable candidate for investigating new anti-infective agents, particularly in the face of growing antibiotic resistance . Furthermore, structurally related indole and quinazolinone derivatives have exhibited notable cytotoxic and antiproliferative activities against various cancer cell lines in scientific studies, indicating its potential utility in oncology research . Researchers can employ this compound as a key intermediate or a novel chemical entity in exploratory studies aimed at developing new therapeutic strategies. This product is intended For Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C25H22N2O2

Molecular Weight

382.5 g/mol

IUPAC Name

2-(2-hydroxyethyl)-3-[2-(4-methylphenyl)-1H-indol-3-yl]-3H-isoindol-1-one

InChI

InChI=1S/C25H22N2O2/c1-16-10-12-17(13-11-16)23-22(20-8-4-5-9-21(20)26-23)24-18-6-2-3-7-19(18)25(29)27(24)14-15-28/h2-13,24,26,28H,14-15H2,1H3

InChI Key

CQDBXRTYBMEXEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C4C5=CC=CC=C5C(=O)N4CCO

Origin of Product

United States

Preparation Methods

Patented Synthetic Routes (WO2020114482A1)

A notable patent describes a multi-step synthesis involving key intermediates and transition metal catalysis:

  • Step 1: Formation of key intermediates (compounds 1A and 1B) via reactions with reagents like triphenylphosphine and diisopropyl azodicarboxylate, followed by oxidation and cyclization to form the isoindolinone core (compound 1C and subsequent derivatives).

  • Step 2: Construction of the indole substituent involves reactions with compounds such as 2-(1-(1H-indol-3-yl)ethylidene)hydrazine-1-carbothioamide and subsequent coupling with aromatic aldehydes or ketones, utilizing palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions) with phosphine ligands like tri-o-methylphenylphosphine.

  • Decarboxylation and Cyclization: The formation of the hydroxyethyl group is achieved through decarboxylation of suitable precursors under oxidative conditions, often employing persulfates or manganese dioxide, under ambient or reflux conditions.

  • Reaction Conditions: The patent emphasizes the importance of catalysts such as palladium acetate, palladium carbon, and organic bases like N,N-diisopropylethylamine, with reactions often conducted under inert atmospheres or air, depending on the step.

Transition Metal Catalysis and C−H Activation (2021 Review)

Recent advances highlight transition metal catalysis, especially in C−H activation and cross-coupling reactions, as efficient routes:

  • C−H Activation: Direct functionalization of aromatic rings or heterocycles to form C−C bonds, facilitating the attachment of the indole and phenyl groups.

  • Cross-Coupling Reactions: Suzuki-Miyaura and Heck reactions are employed to couple boronic acids or halides with aryl or heteroaryl partners, constructing the complex aromatic framework efficiently.

  • Decarboxylative Couplings: Decarboxylation strategies, often mediated by transition metals, enable the formation of key bonds without pre-activation of carboxylic acids, simplifying the synthesis.

Photochemical and Flow Chemistry Approaches (Thesis Data)

Photochemical methods have been explored for the synthesis of isoindolinone derivatives, including hydroxyethyl substitutions:

  • Photocatalytic Decarboxylation: Using light and catalysts like persulfates or manganese dioxide, the hydroxyethyl group can be introduced via decarboxylation of suitable precursors.

  • Flow Chemistry: Microreactor systems facilitate rapid and controlled reactions, improving yields and selectivity for complex isoindolinone derivatives.

Specific Synthetic Routes for Hydroxyethyl-Substituted Isoindolinones

  • Hydroxyethylation: The hydroxyethyl group can be introduced via nucleophilic substitution of halogenated intermediates (e.g., 2-bromoethyl derivatives) with hydroxide ions or via oxidation of ethyl precursors.

  • Decarboxylative Hydroxylation: Using oxidants like persulfates under mild conditions, decarboxylation of carboxylic acid derivatives yields the hydroxyethyl substituent directly attached to the isoindolinone core.

Summary of Preparation Methods

Methodology Key Features Advantages Limitations
Patented Multi-step Synthesis Sequential reactions involving intermediates, transition metal catalysis, decarboxylation High specificity, good yields Multi-step, time-consuming
Transition Metal-Catalyzed C−H Activation Direct functionalization, cross-coupling, decarboxylation Fewer steps, versatile Requires sophisticated catalysts and conditions
Photochemical and Flow Methods Light-induced decarboxylation, rapid reactions Environmentally friendly, scalable Equipment-dependent, optimization needed

In-Depth Research Findings and Data

  • Decarboxylation-based methodologies have been successfully employed to synthesize hydroxyethyl derivatives, often under oxidative conditions with persulfates or manganese dioxide, proceeding efficiently in air or mild conditions.

  • Transition-metal catalysis (palladium, manganese dioxide) has been pivotal in constructing the complex aromatic and heterocyclic frameworks, with reaction conditions optimized for high regioselectivity and yield.

  • Reaction conditions such as temperature (often 60–80°C), solvent choice (ethanol, tetrahydrofuran), and catalysts (palladium acetate, tri-o-methylphosphine) are critical for successful synthesis.

Data Tables

Step Reactants Catalyst/Conditions Product Yield Notes
1 2-(1-(1H-indol-3-yl)ethylidene)hydrazine-1-carbothioamide + 3-chloro-2,4-pentanedione Ethanol, triethylamine, reflux Compound 3 90% Cyclization to isoindolinone core
2 Compound 3 + Thiosemicarbazide Ethanol, HCl, heat Compound 5 80% Hydrazine derivative formation
3 Carboxylic acid derivatives + decarboxylation reagents Persulfates, manganese dioxide Hydroxyethyl group attached Variable Decarboxylation for hydroxyethyl introduction

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxyethyl)-3-[2-(4-methylphenyl)-1H-indol-3-yl]-1-isoindolinone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms. Substitution reactions can result in a wide range of derivatives with varying functional groups.

Scientific Research Applications

2-(2-hydroxyethyl)-3-[2-(4-methylphenyl)-1H-indol-3-yl]-1-isoindolinone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(2-hydroxyethyl)-3-[2-(4-methylphenyl)-1H-indol-3-yl]-1-isoindolinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other isoindolinone and indole-containing derivatives are highlighted below. Key parameters include molecular weight, substituent effects, and reported bioactivity.

Table 1: Structural and Functional Comparison

Compound Name & Structure Molecular Weight Key Substituents Bioactivity/Application References
2-(2-Hydroxyethyl)-3-[2-(4-methylphenyl)-1H-indol-3-yl]-1-isoindolinone 382.46 g/mol* 2-hydroxyethyl, 4-methylphenyl-indol-3-yl Potential cholinesterase inhibition (inferred)
2-(4-(3-(4-Chlorophenyl)acryloyl)phenyl)isoindoline-1,3-dione (Compound 4, ) 416.83 g/mol Chlorophenyl, acryloyl Acetylcholinesterase inhibition
3-Benzyl-3-hydroxy-2-[2-(1H-indol-3-yl)ethyl]-1-isoindolinone () 382.46 g/mol Benzyl, indol-3-yl Undisclosed (structural analog)
Methyl (2S)-2-acetyl-3-[2-(4-methylphenyl)-1H-indol-3-yl]propanoate (A40, ) 379.43 g/mol 4-methylphenyl-indol-3-yl, acetyl methyl Synthetic intermediate
509 and 510 () ~350–400 g/mol† Hydroxyethyl, methoxypropyl AChE inhibition, non-cytotoxic

*Calculated from molecular formula (C25H22N2O2).
†Estimated based on structural complexity.

Key Observations

Structural Diversity: The target compound’s 2-hydroxyethyl group distinguishes it from chlorophenyl (Compound 4) or benzyl-substituted analogs (). This group may improve hydrophilicity compared to purely aromatic substituents. The 4-methylphenyl-indol-3-yl moiety is shared with A40 (), though A40 lacks the isoindolinone core, instead featuring a methyl ester group.

Chlorophenyl-substituted isoindolinones (Compound 4) show stronger AChE inhibition than unsubstituted analogs, implying that electron-withdrawing groups enhance activity .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for isoindolinone derivatives in , where aldehydes (e.g., 4-methylbenzaldehyde) react with acetylated isoindolinones under basic conditions .

Biological Activity

2-(2-hydroxyethyl)-3-[2-(4-methylphenyl)-1H-indol-3-yl]-1-isoindolinone is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Molecular Formula : C26H24N2O
  • Molecular Weight : 396.48 g/mol
  • CAS Number : 404951-53-7

The compound exhibits biological activity primarily through its interaction with various molecular targets. Notably, it has been studied for its effects on the cholinergic system and potential neuroprotective properties.

  • Acetylcholinesterase (AChE) Inhibition :
    • Preliminary studies indicate that derivatives of indole compounds, including this isoindolinone, possess moderate to potent inhibitory activity against AChE, which is crucial for neurotransmission in the brain. The inhibition of AChE can enhance cholinergic signaling, potentially improving cognitive functions and memory .
  • Neuroprotective Effects :
    • Research has shown that compounds similar to this isoindolinone can protect neurons from oxidative stress and apoptosis, possibly through antioxidant mechanisms. These effects are beneficial in neurodegenerative diseases like Alzheimer's .

Biological Activity Data Table

Activity TypeResultReference
AChE InhibitionModerate to potent inhibition observed
NeuroprotectionSignificant reduction in neuronal death
Antioxidant ActivityScavenging of free radicals

Case Studies

  • Cognitive Enhancement :
    • In a study involving APPswe/PS1 double-transgenic mice, treatment with the compound led to improved learning and memory capabilities. This was attributed to the regulation of acetylcholine levels and enhancement of synaptic plasticity .
  • Neurodegenerative Disease Models :
    • The compound was tested in models of Alzheimer's disease, showing a significant reduction in AChE activity and improvement in behavioral tests assessing memory. The mechanism was linked to its ability to modulate cholinergic neurotransmission .
  • Oxidative Stress Studies :
    • In vitro experiments demonstrated that the compound reduced oxidative stress markers in neuronal cell lines, suggesting its potential as a therapeutic agent against neurodegeneration caused by oxidative damage .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(2-hydroxyethyl)-3-[2-(4-methylphenyl)-1H-indol-3-yl]-1-isoindolinone, and how can reaction conditions be optimized?

The synthesis of isoindolinone derivatives typically involves multi-step reactions, including cyclization, coupling, and functional group modifications. Key considerations include:

  • Catalysts : Palladium or copper catalysts are often employed for indole coupling reactions, while acid/base conditions regulate cyclization .
  • Solvents and Temperature : Polar aprotic solvents (e.g., DMF, toluene) under inert atmospheres (N₂/Ar) at 80–100°C are common for minimizing side reactions .
  • pH Control : Maintaining neutral to slightly acidic pH (6–7) during indole alkylation prevents decomposition of the hydroxyethyl group .
    For optimization, use design-of-experiment (DoE) approaches to test variables like catalyst loading, solvent polarity, and reaction time .

Q. What analytical techniques are critical for structural elucidation of this compound?

  • X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, particularly for isoindolinone derivatives, to confirm stereochemistry and hydrogen-bonding networks .
  • NMR Spectroscopy : ¹H/¹³C NMR (500 MHz or higher) in deuterated solvents (CDCl₃/DMSO-d₆) resolves overlapping signals from the indole and isoindolinone moieties. Key diagnostic peaks include:
    • Indole NH proton at δ 10–12 ppm.
    • Hydroxyethyl group protons at δ 3.5–4.5 ppm .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₂₅H₂₂N₂O₃, MW 398.46) and fragmentation patterns .

Q. How can preliminary bioactivity screening be designed for this compound?

  • In Vitro Assays :
    • Anti-inflammatory Activity : Measure inhibition of COX-2 or TNF-α in LPS-stimulated macrophages (IC₅₀ determination) .
    • Anticancer Screening : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values compared to reference drugs like doxorubicin .
  • Control Experiments : Include structurally similar analogs (e.g., 3-benzyl-1-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one) to assess pharmacophore specificity .

Advanced Research Questions

Q. How can reaction yields be improved while minimizing side products in the synthesis of this compound?

  • Side Reaction Mitigation :
    • Protecting Groups : Temporarily protect the hydroxyethyl group with tert-butyldimethylsilyl (TBS) ethers during indole coupling to prevent oxidation .
    • Purification Strategies : Use silica gel chromatography with gradient elution (hexane/ethyl acetate → DCM/methanol) to separate isoindolinone products from unreacted indole precursors .
  • Yield Optimization :
    • Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
    • Monitor reaction progress via TLC or in situ FTIR to terminate reactions at optimal conversion points .

Q. How should contradictory bioactivity data (e.g., varying IC₅₀ values across assays) be analyzed?

  • Data Validation :
    • Cross-validate using orthogonal assays (e.g., fluorescence-based enzymatic assays vs. cell viability assays) .
    • Assess compound stability under assay conditions (e.g., pH, temperature) to rule out degradation artifacts .
  • Mechanistic Studies :
    • Perform molecular docking to predict binding affinities for targets like COX-2 or kinases, correlating computational results with experimental IC₅₀ values .
    • Use CRISPR-edited cell lines to knockout putative targets and confirm on/off-target effects .

Q. What strategies are effective for identifying the biological targets of this compound?

  • Chemoproteomics :
    • Employ affinity-based pull-down assays using a biotinylated derivative of the compound to capture interacting proteins from cell lysates .
    • Validate hits via Western blot or thermal shift assays .
  • Transcriptomics :
    • Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., NF-κB, MAPK) .
  • Structural Biology :
    • Co-crystallize the compound with purified target proteins (e.g., kinases) to resolve binding modes .

Methodological Notes

  • Safety Considerations : While specific hazard data for this compound is limited, analogs with hydroxyethyl/indole groups may cause skin/eye irritation. Always use PPE and follow protocols for similar compounds .
  • Data Reproducibility : Report detailed reaction conditions (e.g., Pd(PPh₃)₄ catalyst loading, exact solvent ratios) to ensure reproducibility .

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